molecular formula C9H9ClN2 B6159429 3-(chloromethyl)-2-methyl-2H-indazole CAS No. 1401734-91-5

3-(chloromethyl)-2-methyl-2H-indazole

Cat. No.: B6159429
CAS No.: 1401734-91-5
M. Wt: 180.6
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Description

3-(Chloromethyl)-2-methyl-2H-indazole is a synthetic organic compound with the molecular formula C 9 H 9 ClN 2 and a molecular weight of 180.64 g/mol . Its CAS number is 1401734-91-5 . This compound is characterized by the presence of a chloromethyl group at the 3-position of the 2-methyl-2H-indazole ring system, making it a versatile alkylating agent and a valuable intermediate in synthetic and medicinal chemistry research. The indazole scaffold is recognized as an emerging privileged structure in drug discovery due to its wide range of pharmacological properties . As a functionalized indazole derivative, this compound serves as a key synthetic building block. Researchers can utilize the reactive chloromethyl group to facilitate further chemical modifications, for instance, by forming covalent bonds with various nucleophiles to create a diverse array of more complex molecules for biological evaluation . This compound is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

1401734-91-5

Molecular Formula

C9H9ClN2

Molecular Weight

180.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-2-methyl-2H-indazole typically involves the chloromethylation of 2-methyl-2H-indazole. This can be achieved through the reaction of 2-methyl-2H-indazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety, especially when handling chloromethylating agents. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methyl-2H-indazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted indazole derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of methyl-substituted indazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Substituted indazoles with various functional groups.

    Oxidation: Indazole carboxylic acids or aldehydes.

    Reduction: Methyl-substituted indazoles.

Scientific Research Applications

Chemical Synthesis

Versatile Intermediate
3-(Chloromethyl)-2-methyl-2H-indazole is primarily used as an intermediate in organic synthesis. It facilitates the production of various indazole derivatives, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The chloromethyl group enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions and electrophilic aromatic substitutions.

Synthesis Methods
The synthesis typically involves chloromethylation of 2-methyl-2H-indazole using chloromethyl methyl ether in the presence of Lewis acid catalysts such as zinc chloride or aluminum chloride. Recent advancements have explored continuous flow reactors and microwave irradiation to improve reaction efficiency and safety .

Biological Applications

Medicinal Chemistry
Indazole derivatives, including this compound, have shown potential as anti-inflammatory, anticancer, and antimicrobial agents. The ability of these compounds to inhibit enzymes like cyclooxygenase (COX) positions them as candidates for developing new therapeutic agents targeting inflammatory pathways and cancer progression .

Case Studies

  • Anti-inflammatory Activity : Research indicates that derivatives of this compound effectively inhibit COX enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation in various conditions.
  • Anticancer Properties : Some studies have demonstrated that certain indazole derivatives can modulate pathways associated with tumor growth and angiogenesis, showcasing their potential in cancer therapy .

Industrial Applications

Dyes and Pigments
The compound is also utilized in the synthesis of dyes and pigments due to its chemical structure that allows for vibrant coloration properties. The versatility of its chloromethyl group enables it to participate in various chemical reactions that lead to the formation of complex dye molecules .

Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to enhance material properties or introduce specific functionalities. Its reactivity allows for cross-linking or modification of polymer chains, leading to materials with tailored characteristics.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Chemical SynthesisIntermediate for indazole derivativesEnhances reactivity for further functionalization
Medicinal ChemistryAnti-inflammatory, anticancer agentsPotential for new therapeutic agents
Industrial ApplicationsDyes, pigments, polymer modificationsVersatile chemical reactivity

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Indazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Reference
3-(Chloromethyl)-2-methyl-2H-indazole 3-CH2Cl, 2-CH3 C9H9ClN2 180.63 High reactivity via Cl substitution
3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole 3-CH2Cl, tetrahydro ring C8H11ClN2 170.64 Reduced aromaticity, increased solubility
3-Chloro-2-ethyl-6-nitro-2H-indazole 3-Cl, 2-C2H5, 6-NO2 C9H9ClN4O2 252.65 Electron-withdrawing NO2 enhances reactivity; π-stacking in crystals
2-(5-Chloro-1H-indazol-3-yl)acetic acid 5-Cl, 3-CH2COOH C9H7ClN2O2 210.62 Polar carboxyl group improves aqueous solubility
3-Iodo-6-methyl-5-phenylmethoxy-2H-indazole 3-I, 6-CH3, 5-OCH2C6H5 C15H13IN2O 364.18 Bulky substituents increase steric hindrance

Key Observations :

  • Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution, contrasting with the nitro group in 3-chloro-2-ethyl-6-nitro-2H-indazole, which directs electrophilic aromatic substitution .
  • Solubility : Tetrahydro derivatives (e.g., 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole) exhibit improved solubility due to reduced aromaticity, whereas carboxylic acid derivatives (e.g., 2-(5-chloro-1H-indazol-3-yl)acetic acid) leverage polarity for aqueous compatibility .
  • Steric Effects : Bulky groups like phenylmethoxy in 3-iodo-6-methyl-5-phenylmethoxy-2H-indazole hinder reactivity compared to the smaller chloromethyl group .

Q & A

Q. What are the common synthetic routes for 3-(chloromethyl)-2-methyl-2H-indazole?

The synthesis of this compound typically involves cyclization reactions. A validated approach includes reacting substituted hydrazines with chlorinated aldehydes or ketones under acidic conditions. For example, cyclization of 2-methylhydrazine with 2-chloroacetophenone derivatives in the presence of HCl or H₂SO₄ can yield the indazole core. Subsequent chloromethylation at the 3-position may require reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl mixtures under controlled conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For instance, the chloromethyl group (–CH₂Cl) shows a triplet near δ 4.5–5.0 ppm (¹H) and δ 40–45 ppm (¹³C) due to coupling with chlorine.
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
  • IR Spectroscopy : C–Cl stretching vibrations appear at ~600–800 cm⁻¹ .

Q. How does the chloromethyl group influence reactivity in substitution reactions?

The chloromethyl (–CH₂Cl) group is highly electrophilic, enabling nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For example, reaction with sodium azide (NaN₃) yields 3-(azidomethyl) derivatives, useful in click chemistry. Solvent polarity (e.g., DMF or acetonitrile) and temperature (60–80°C) significantly impact reaction rates and selectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:

ParameterValue (Å/°)
C–Cl bond length1.76–1.79 Å
N–N bond length1.32–1.35 Å
Dihedral angle (indazole ring)1.5–2.0°
Refinement protocols (e.g., SHELXL) and data collection parameters (e.g., ω-scan frames at 100 K) minimize errors. Hydrogen bonding (e.g., C–H···Cl interactions) and π-stacking can be analyzed to predict solubility and crystal packing .

Q. What strategies mitigate competing side reactions during functionalization?

  • Protection-Deprotection : Temporarily protect the indazole N–H group with Boc or acetyl to prevent undesired alkylation.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10–15 min vs. 12 h conventionally), minimizing decomposition.
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance SN2 efficiency in biphasic systems .

Q. How can computational methods predict the compound’s bioactivity?

  • Molecular Docking : Simulate binding to targets like kinases or GPCRs using software (MOE, AutoDock). The chloromethyl group’s electronegativity may enhance interactions with hydrophobic pockets.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for cytotoxicity or enzyme inhibition .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 45% vs. 70%) often arise from:

  • Purity of Starting Materials : Impurities in hydrazine derivatives can divert reaction pathways.
  • Acid Catalyst Choice : HCl vs. H₂SO₄ may alter protonation kinetics.
    Resolution involves systematic optimization via Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry) .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH conditions?

  • Buffer Systems : Test stability in phosphate buffers (pH 2–12) at 25°C and 40°C.
  • Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products (e.g., hydrolysis to 3-(hydroxymethyl) derivatives).
  • Kinetic Analysis : Calculate t₁/₂ (half-life) using first-order decay models .

Q. What in vitro models are suitable for evaluating cytotoxicity?

  • Cell Lines : Use HepG2 (liver) or MCF-7 (breast cancer) cells.
  • Assays : MTT or resazurin assays to measure IC₅₀. Include positive controls (e.g., cisplatin) and validate via triplicate experiments .

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